molecular formula C10H13Si B1589418 (4-Ethenylphenyl)(dimethyl)silane CAS No. 4556-72-3

(4-Ethenylphenyl)(dimethyl)silane

Cat. No. B1589418
CAS RN: 4556-72-3
M. Wt: 161.29 g/mol
InChI Key: FOCKABARGIGHES-UHFFFAOYSA-N
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Description

“(4-Ethenylphenyl)(dimethyl)silane” is a chemical compound with the molecular formula C10H13Si. It’s used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of magnesium in tetrahydrofuran . For example, (4-Vinylphenyl)magnesium chloride is synthesized by the gradual dropwise addition of p-chlorostyrene to a mixture of magnesium turnings and tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “(4-Ethenylphenyl)(dimethyl)silane” consists of 10 carbon atoms, 13 hydrogen atoms, and 1 silicon atom . The average mass is 160.288 Da and the monoisotopic mass is 160.070831 Da .

properties

InChI

InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCKABARGIGHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785327
Record name (4-Ethenylphenyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(4-vinylphenyl)silane

CAS RN

4556-72-3
Record name (4-Ethenylphenyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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